![molecular formula C24H33F2N9O4S B610895 SN32976 CAS No. 1246202-11-8](/img/structure/B610895.png)
SN32976
Overview
Description
SN32976 is a potent and selective inhibitor of class I phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). It has shown significant activity against various PI3K isoforms, including PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, as well as mTOR. This compound is particularly noted for its anticancer properties and high selectivity among other kinases .
Preparation Methods
The synthesis of SN32976 involves multiple steps, including the coupling of specific intermediates. The synthetic route typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions while maintaining stringent quality control to ensure consistency and efficacy .
Chemical Reactions Analysis
SN32976 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and other nucleophiles, leading to the formation of different derivatives.
Major Products: The primary products formed from these reactions are often derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships
Scientific Research Applications
Biochemical Characterization
Research has characterized SN32976's biochemical potency against various PI3K isoforms and mTOR. The compound demonstrated:
- IC50 Values :
- PI3Kα: 15.1 ± 4.3 nM
- Selectivity ratios:
- 7.3-fold against PI3Kγ
- 8.9-fold against PI3Kδ
- 13-fold against mTOR
- 30-fold against PI3Kβ
These values indicate that this compound is significantly more selective for its target compared to other clinically evaluated inhibitors like buparlisib and dactolisib .
Cell Proliferation Studies
This compound has shown potent inhibition of cell proliferation across various cancer cell lines with dysregulated PI3K signaling. The effective concentrations (EC50) ranged from:
- 18.5 ± 4.7 nM in NCI-H460 cells (PIK3CA E545K mutant)
- Up to 1787 ± 318 nM in NZM34 cells
These results suggest that this compound maintains comparable or superior efficacy against other pan-PI3K inhibitors .
Animal Model Studies
In preclinical animal models, this compound exhibited enhanced antitumor efficacy compared to other inhibitors at similar dose levels. It induced a greater extent and duration of pAKT inhibition in tumors than pictilisib and dactolisib, suggesting its potential as a promising candidate for cancer therapy .
Pharmacokinetics and ADME Properties
The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, and excretion (ADME) characteristics:
- High solubility at low pH
- Moderate plasma protein binding
- Reasonable stability in liver microsomes
- Non-mutagenic properties
These attributes are critical for ensuring effective therapeutic application and minimizing adverse effects during treatment .
Case Study: Treatment of Glioblastoma
A notable case study involved the application of this compound in glioblastoma models. The compound was administered to mice with established tumors, resulting in significant tumor size reduction compared to controls treated with standard therapies. This outcome underscores the potential utility of this compound in treating aggressive brain tumors .
Case Study: Chronic Lymphocytic Leukemia (CLL)
In another study focusing on CLL, this compound demonstrated superior efficacy over selective PI3Kδ inhibitors by significantly reducing cell viability in both single-agent and combination treatments. This finding highlights the importance of pan-PI3K inhibitors like this compound in overcoming resistance mechanisms associated with targeted therapies .
Mechanism of Action
SN32976 exerts its effects by selectively inhibiting class I PI3K and mTOR. It binds to the active sites of these enzymes, preventing their interaction with substrates and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis, particularly in cancer cells. The molecular targets of this compound include PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, and mTOR, with a preferential activity towards PI3Kα .
Comparison with Similar Compounds
SN32976 is compared with other pan PI3K inhibitors such as buparlisib, dactolisib, pictilisib, omipalisib, and ZSTK474. While these compounds also inhibit PI3K isoforms and mTOR, this compound is unique in its high selectivity for PI3Kα and sparing of PI3Kδ. This selectivity profile makes this compound a valuable tool in research and potential therapeutic applications .
Similar Compounds
- Buparlisib
- Dactolisib
- Pictilisib
- Omipalisib
- ZSTK474
Properties
CAS No. |
1246202-11-8 |
---|---|
Molecular Formula |
C24H33F2N9O4S |
Molecular Weight |
581.6438 |
IUPAC Name |
2-[4-[4-[2-(difluoromethyl)-4-methoxybenzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]piperazin-1-yl]sulfonyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3 |
InChI Key |
MKRQBWZUYRPLDM-UHFFFAOYSA-N |
SMILES |
CN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SN32976; SN 32976; SN-32976 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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